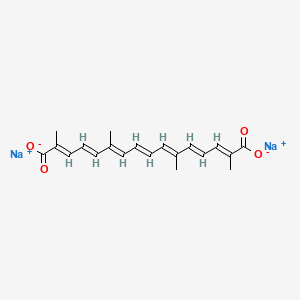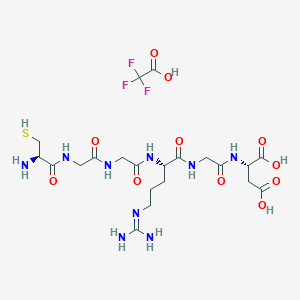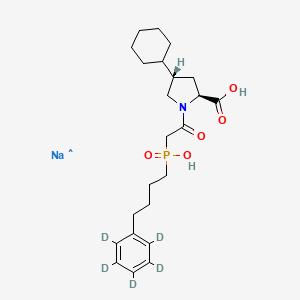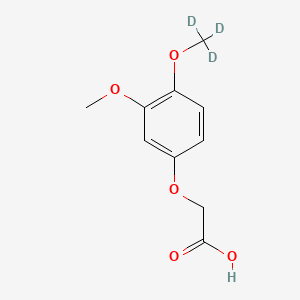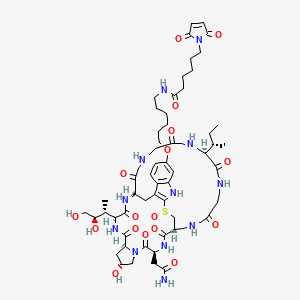
Mal-C6-alpha-Amanitin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-C6-alpha-Amanitin is a compound that combines the potent RNA polymerase II inhibitor alpha-Amanitin with the ADC linker Mal-C6. This conjugate is primarily used in antibody-drug conjugates (ADCs) for targeted cancer therapy due to its potent antitumor activity .
Preparation Methods
The synthesis of Mal-C6-alpha-Amanitin involves the conjugation of alpha-Amanitin with the Mal-C6 linker. The process typically includes the following steps:
Activation of the Mal-C6 linker: The Mal-C6 linker is activated to form a reactive intermediate.
Conjugation with alpha-Amanitin: The activated Mal-C6 linker is then reacted with alpha-Amanitin under controlled conditions to form the final conjugate.
Industrial production methods for this compound are not widely documented, but they likely involve similar steps with optimization for large-scale synthesis.
Chemical Reactions Analysis
Mal-C6-alpha-Amanitin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the Mal-C6 linker.
Reduction: Reduction reactions can also occur, affecting the disulfide bonds in the molecule.
Substitution: The compound can participate in substitution reactions, especially at the reactive sites of the Mal-C6 linker.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions but typically involve modified forms of the original conjugate.
Scientific Research Applications
Mal-C6-alpha-Amanitin has several scientific research applications:
Cancer Therapy: It is used in ADCs for targeted cancer therapy, leveraging the cytotoxicity of alpha-Amanitin to kill cancer cells.
Biological Research: The compound is used to study the inhibition of RNA polymerase II and its effects on cellular transcription.
Drug Development: Researchers use this compound to develop new ADCs and explore their therapeutic potential.
Mechanism of Action
Mal-C6-alpha-Amanitin exerts its effects by inhibiting RNA polymerase II, a crucial enzyme in the transcription process. The alpha-Amanitin component binds to the largest subunit of RNA polymerase II, Rpb1, leading to a reduction in cellular transcription levels and ultimately causing cell death . This mechanism is particularly effective in targeting cancer cells, which rely heavily on transcription for rapid proliferation.
Comparison with Similar Compounds
Mal-C6-alpha-Amanitin is unique due to its combination of alpha-Amanitin and the Mal-C6 linker. Similar compounds include:
Auristatin: Another potent cytotoxic agent used in ADCs.
Camptothecins: A class of compounds that inhibit topoisomerase I.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in cancer therapy.
Compared to these compounds, this compound offers a unique mechanism of action by targeting RNA polymerase II, making it a valuable tool in cancer therapy.
Properties
Molecular Formula |
C55H78N12O17S |
|---|---|
Molecular Weight |
1211.3 g/mol |
IUPAC Name |
N-[6-[[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C55H78N12O17S/c1-4-29(2)47-52(80)59-24-43(73)60-38-28-85(83)54-34(33-14-13-32(21-35(33)63-54)84-19-11-6-5-9-17-57-42(72)12-8-7-10-18-66-45(75)15-16-46(66)76)22-36(49(77)58-25-44(74)64-47)61-53(81)48(30(3)40(70)27-68)65-51(79)39-20-31(69)26-67(39)55(82)37(23-41(56)71)62-50(38)78/h13-16,21,29-31,36-40,47-48,63,68-70H,4-12,17-20,22-28H2,1-3H3,(H2,56,71)(H,57,72)(H,58,77)(H,59,80)(H,60,73)(H,61,81)(H,62,78)(H,64,74)(H,65,79)/t29-,30-,31+,36-,37-,38-,39-,40-,47-,48-,85?/m0/s1 |
InChI Key |
AZOYRQMJVHMVBB-HSXFGRQBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)
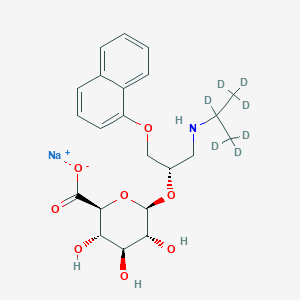
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
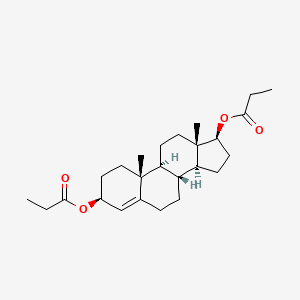

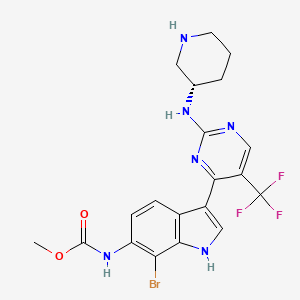
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)

